Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

Description

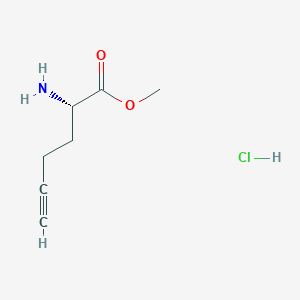

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride is a chemical compound with a unique structure that includes an amino group and an alkyne group

Properties

IUPAC Name |

methyl (2S)-2-aminohex-5-ynoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVQEMCYWHTHLQ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379445-19-8 | |

| Record name | methyl (2S)-2-aminohex-5-ynoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-aminohex-5-ynoate;hydrochloride typically involves the reaction of an appropriate alkyne precursor with an amino group under specific conditions. One common method involves the use of a hydrazone intermediate, which is heated to a high temperature to produce the desired compound . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Common Chemical Reactions

The compound participates in reactions typical of amino acids and esters:

Substitution Reactions

The amino group can undergo nucleophilic substitution with alkyl halides or acyl chlorides to form derivatives. For example, alkylation with methyl iodide under basic conditions may yield N-alkylated analogs.

Oxidation/Reduction

-

Oxidation : The alkynyl group (C≡C) may undergo oxidation with reagents like KMnO₄ to form carboxylic acids or ketones, depending on the reaction conditions.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C under H₂) can reduce the triple bond to a single bond, yielding the corresponding alkane.

Hydrolysis

The ester group can hydrolyze under acidic or basic conditions to form the carboxylic acid:

This reaction is reversible and depends on pH and temperature .

Metabolic Pathways and Transformations

In biological systems, the compound may undergo:

-

Hydroxylation : Introduction of hydroxyl groups at specific positions, potentially altering its pharmacokinetics .

-

Hydration : Addition of water across the triple bond, forming enols or diols .

-

Sulfation/Glucuronidation : Conjugation with sulfate or glucuronic acid groups, enhancing solubility for excretion .

| Metabolic Reaction | Product | Key Features |

|---|---|---|

| Hydroxylation | Hydroxylated derivatives | Increased polarity |

| Hydration | Enol/diol derivatives | Reduced stability, potential tautomerism |

| Sulfation | Sulfate conjugate | Improved water solubility |

Mechanistic Insights

The diazotization reaction of (S)-2-aminohex-5-ynoic acid hydrochloride with sodium nitrite (NaNO₂) in H₂SO₄ generates a diazonium salt intermediate, which can undergo further transformations (e.g., hydrolysis or coupling reactions) . This pathway highlights the reactivity of the amino group under acidic conditions.

The stereochemical integrity of the (2S)-configuration is critical during synthesis and reactions, as chiral centers influence biological activity and reaction outcomes .

Analytical Considerations

-

Purification : Chromatographic methods (e.g., HPLC) are employed to isolate and characterize reaction products .

-

Stability : The hydrochloride salt enhances stability and solubility in aqueous media, making it suitable for biological studies .

Research Implications

Derivatives of methyl (2S)-2-aminohex-5-ynoate hydrochloride may serve as precursors for synthesizing bioactive compounds, such as macrocycles or polyaza structures, through cyclization or coupling reactions . Its reactivity profile suggests applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators .

Scientific Research Applications

Anticancer Research

One significant application of Methyl (2S)-2-aminohex-5-ynoate; hydrochloride is in the field of anticancer research. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines by disrupting cellular processes such as mitosis. For instance, the compound has been explored as a potential inhibitor of kinesin proteins involved in cell division, which are often overexpressed in cancer cells .

Case Study: Inhibition of Kinesin Proteins

- Objective: To evaluate the inhibitory effects of Methyl (2S)-2-aminohex-5-ynoate; hydrochloride on kinesin proteins.

- Methodology: High-throughput screening was conducted to assess the compound's ability to inhibit ATPase activity in kinesin proteins.

- Results: The compound showed promising inhibitory activity, with an IC50 value indicating effective concentration levels for potential therapeutic use.

Enzyme Inhibition Studies

Methyl (2S)-2-aminohex-5-ynoate; hydrochloride has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, thereby modulating their activity.

Case Study: Enzyme Interaction

- Objective: To determine the binding affinity of Methyl (2S)-2-aminohex-5-ynoate; hydrochloride with specific enzymes.

- Methodology: Surface plasmon resonance (SPR) assays were employed to measure binding kinetics.

- Results: The compound exhibited a strong binding affinity, suggesting its potential as a lead compound for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-aminohex-5-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride can be compared with other similar compounds, such as:

Methyl (2S)-2-aminohex-5-enoate: Similar structure but with an alkene group instead of an alkyne group.

Methyl (2S)-2-aminohexanoate: Lacks the alkyne group, making it less reactive in certain chemical reactions.

Methyl (2S)-2-aminohex-5-ynoate: Similar structure but without the hydrochloride salt form.

Biological Activity

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound has a unique structure that includes an amino group and an alkyne functional group. The synthesis typically involves multi-step organic reactions, including the use of protecting groups and specific reagents to yield the desired compound.

Synthesis Overview:

- Starting Materials: The synthesis begins with readily available amino acids or derivatives.

- Reagents: Common reagents include coupling agents for peptide synthesis and solvents like DMSO for reaction conditions.

- Purification: Final products are purified using techniques such as chromatography.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor in biochemical pathways and its interaction with specific molecular targets.

The compound exhibits activity through several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Protein Binding: The amino group allows for hydrogen bonding with proteins, potentially altering their function.

- Cellular Uptake: Its structure may facilitate transport across cellular membranes, enhancing bioavailability.

In Vitro Studies

Recent studies have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines. For instance:

- Tumor Cell Growth Inhibition: Research indicated that this compound inhibits the growth of certain tumor cells, suggesting potential anti-cancer properties .

- Metabolic Pathways: Investigations into its metabolism revealed the formation of several metabolites, which could contribute to its biological effects .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For example:

- Selectivity: Unlike other compounds that broadly inhibit enzyme activity, this compound shows selective inhibition, which may reduce side effects in therapeutic applications.

Q & A

Basic Questions

Q. What are the key physicochemical properties of Methyl (2S)-2-aminohex-5-ynoate hydrochloride, and how do they influence its handling in laboratory settings?

- Answer : The compound has a molecular formula of C₇H₁₀ClNO₂ and a molecular weight of 175.61 g/mol (exact value may vary depending on isotopic composition). Its chiral nature (2S configuration) necessitates careful handling to preserve stereochemical integrity during synthesis. Key properties include:

- Storage conditions : Recommended storage at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks) .

- Solubility : Polar solvents like methanol or water are preferred due to its hydrochloride salt form, which enhances solubility .

- Safety : Requires protective equipment (gloves, goggles) and proper ventilation due to potential irritancy .

Q. What are the primary synthetic routes for Methyl (2S)-2-aminohex-5-ynoate hydrochloride, and what intermediates are involved?

- Answer : The compound is synthesized via asymmetric catalysis or chiral resolution methods. A typical route involves:

- Step 1 : Protection of the amine group (e.g., using Boc anhydride) to avoid side reactions.

- Step 2 : Alkynylation of the hex-5-yne backbone via Sonogashira coupling or alkyne insertion reactions .

- Step 3 : Esterification with methyl chloride under basic conditions.

- Step 4 : Deprotection and hydrochloride salt formation .

Key intermediates include Boc-protected amino alkyne derivatives and methyl ester precursors.

Q. How is this compound utilized as a building block in organic synthesis?

- Answer : Its terminal alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while the chiral amine facilitates asymmetric synthesis of pharmaceuticals. Applications include:

- Peptide mimetics : Incorporation into β-turn structures via side-chain functionalization .

- Drug intermediates : Used in the synthesis of protease inhibitors or kinase-targeting molecules .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate it?

- Answer :

- Optimization : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution to enhance enantiomeric excess (ee) .

- Validation :

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Confirm optical activity at 220–250 nm .

Discrepancies in ee values across studies may arise from solvent polarity or temperature variations during crystallization .

Q. What experimental design strategies address stability challenges in aqueous solutions?

- Answer : Stability studies (e.g., accelerated degradation at 37°C) reveal hydrolysis of the ester group as a primary degradation pathway. Mitigation strategies include:

- pH control : Buffered solutions (pH 4–6) reduce ester hydrolysis rates .

- Lyophilization : Improves long-term stability by removing water .

Data from plasma stability assays (e.g., 120-day studies at 20°C) show <5% degradation under optimal storage .

Q. How do contradictory reports on reaction yields arise, and how can they be resolved?

- Answer : Yield discrepancies often stem from:

- Catalyst loading : Higher Pd/C ratios in Sonogashira couplings improve yields but risk side-product formation .

- Temperature gradients : Microwave-assisted synthesis reduces reaction times but may alter selectivity .

Resolution involves Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst type) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Answer : The alkyne moiety serves as a bioorthogonal tag for activity-based protein profiling (ABPP). Example applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.